4,4'-Methylenebis(6-tert-butyl-m-cresol)
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Overview
Description
4,4’-Methylenebis(6-tert-butyl-m-cresol) is an organic compound with the molecular formula C23H32O2 and a molecular weight of 340.4990 g/mol . It is also known by other names such as Phenol, 4,4’-methylenebis[2-(1,1-dimethylethyl)-6-methyl-] and o-Cresol, 4,4’-methylenebis[6-tert-butyl-] . This compound is widely used as an antioxidant in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Methylenebis(6-tert-butyl-m-cresol) can be synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde under acidic or basic conditions . The reaction typically involves the formation of a methylene bridge between two phenolic units, resulting in the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-Methylenebis(6-tert-butyl-m-cresol) often involves large-scale batch or continuous processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(6-tert-butyl-m-cresol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4,4’-Methylenebis(6-tert-butyl-m-cresol) has a wide range of applications in scientific research, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Studied for its potential use in preventing oxidative damage in medical devices and pharmaceuticals.
Industry: Employed as a stabilizer in the production of plastics, rubber, and other materials.
Mechanism of Action
The antioxidant activity of 4,4’-Methylenebis(6-tert-butyl-m-cresol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups, thereby neutralizing free radicals and preventing oxidative degradation. The compound interacts with reactive oxygen species and other free radicals, stabilizing them and preventing further chain reactions that lead to oxidative damage .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Similar structure but with different substitution patterns on the aromatic rings.
4,4’-Butylidenebis(6-tert-butyl-m-cresol): Contains a butylidene bridge instead of a methylene bridge.
Uniqueness
4,4’-Methylenebis(6-tert-butyl-m-cresol) is unique due to its specific substitution pattern and the presence of tert-butyl groups, which enhance its antioxidant properties and stability. Its ability to effectively stabilize polymers and prevent oxidative degradation makes it a valuable compound in various industrial applications .
Properties
CAS No. |
2872-08-4 |
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Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
2-tert-butyl-4-[(5-tert-butyl-4-hydroxy-2-methylphenyl)methyl]-5-methylphenol |
InChI |
InChI=1S/C23H32O2/c1-14-9-20(24)18(22(3,4)5)12-16(14)11-17-13-19(23(6,7)8)21(25)10-15(17)2/h9-10,12-13,24-25H,11H2,1-8H3 |
InChI Key |
CBPMAFPTGJZUSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
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